molecular formula C11H9ClO B3031771 2-Chloro-6-methoxynaphthalene CAS No. 67886-68-4

2-Chloro-6-methoxynaphthalene

Cat. No.: B3031771
CAS No.: 67886-68-4
M. Wt: 192.64 g/mol
InChI Key: DFJBXCAVJOGNDS-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxynaphthalene is a high-purity organic compound intended for use in chemical and pharmaceutical research. It serves as a versatile synthetic intermediate and building block in the development of more complex molecules. Researchers value this compound for its unique structure, which features both an electron-donating methoxy group and a chloro-substituent suitable for further functionalization, making it a candidate for cross-coupling reactions and other catalytic transformations. This chemical is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the product with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

2-chloro-6-methoxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJBXCAVJOGNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50987251
Record name 2-Chloro-6-methoxynaphthalene
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Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67886-68-4
Record name 2-Chloro-6-methoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67886-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chloro-6-methoxynaphthalene
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Record name 2-Chloro-6-methoxynaphthalene
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Record name 2-chloro-6-methoxynaphthalene
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Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxynaphthalene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form various oxidation products.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while oxidation and reduction reactions produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-6-methoxynaphthalene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-chloro-6-methoxynaphthalene with analogous naphthalene derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
This compound C₁₁H₉ClO 192.64 Chloro, Methoxy Pharmaceutical intermediate; discontinued
2-Acetyl-6-methoxynaphthalene C₁₃H₁₂O₂ 200.23 Acetyl, Methoxy Naproxen impurity reference standard
2-Methoxy-6-vinylnaphthalene C₁₃H₁₂O 184.24 Methoxy, Vinyl Polymer precursor; π-conjugation studies
2-Chloro-6-nitronaphthalene C₁₀H₆ClNO₂ 207.61 Chloro, Nitro Explosive/dye intermediate; electrophilic
1-Chloro-6-(chloromethyl)naphthalene C₁₁H₈Cl₂ 211.09 Chloro, Chloromethyl Cross-linking agent; high reactivity
2-Butyl-6-methoxynaphthalene C₁₅H₁₆O 212.29 Butyl, Methoxy Surfactant; hydrophobic interactions

Substituent Effects on Reactivity and Stability

  • Chloro vs. Acetyl Groups : The acetyl group in 2-acetyl-6-methoxynaphthalene (C₁₃H₁₂O₂) enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles. In contrast, the chloro group in this compound directs substitution reactions (e.g., Suzuki coupling) due to its electron-withdrawing nature .
  • Nitro vs. Methoxy Groups: The nitro group in 2-chloro-6-nitronaphthalene (C₁₀H₆ClNO₂) strongly withdraws electrons, increasing the compound’s electrophilicity and suitability for aromatic nitration or reduction reactions. This contrasts with the electron-donating methoxy group in the parent compound, which stabilizes intermediates in coupling reactions .
  • Chloromethyl vs. Single Chloro: The additional chloromethyl group in 1-chloro-6-(chloromethyl)naphthalene (C₁₁H₈Cl₂) introduces a reactive site for alkylation or elimination reactions, enhancing its utility in polymer chemistry but raising toxicity concerns compared to mono-chlorinated analogs .

Toxicity and Environmental Considerations

  • 2-Chloro-6-nitronaphthalene (C₁₀H₆ClNO₂) poses additional risks due to nitro group-derived metabolites, which may exhibit mutagenic or carcinogenic properties .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for 2-Chloro-6-methoxynaphthalene?

  • Methodology : Begin with 6-methoxynaphthalene as the precursor. Chlorination can be achieved using reagents like chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperature (40–60°C). Purify the product via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Monitor reaction progress using TLC and confirm purity via melting point analysis (72–75°C) .
  • Key Data : Melting point: 72–75°C; solubility in ethanol and acetone .

Q. How should this compound be stored and handled to maintain stability?

  • Methodology : Store in amber glass containers at room temperature (≤25°C) in a dry, ventilated area. Avoid exposure to strong oxidizers (e.g., peroxides) and UV light. Use PPE: nitrile gloves, lab coats, and chemical safety goggles. Employ local exhaust ventilation to minimize inhalation risks .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • Methodology :

  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe molecular ion peaks (e.g., m/z 188 for [M]⁺) and fragmentation patterns. Cross-reference with NIST spectral libraries .
  • NMR : Analyze ¹H and ¹³C NMR spectra in CDCl₃. Look for characteristic shifts: methoxy protons (~δ 3.9 ppm) and aromatic protons in the naphthalene backbone (δ 6.8–8.2 ppm).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of electrophilic substitution in this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and localization . Compare activation energies for chlorination at different positions. Validate computational results against experimental kinetic data (e.g., reaction rates under varying conditions).
  • Key Insight : The methoxy group directs electrophiles to the ortho and para positions, while chlorine influences steric and electronic effects .

Q. How can inconsistencies in toxicological data for chloro-methoxy naphthalenes be resolved?

  • Methodology : Apply systematic review frameworks (e.g., GRADE criteria) to assess bias, inconsistency, indirectness, and imprecision :

  • Bias Risk : Use randomized dosing in animal studies and blind outcome assessments .
  • Data Harmonization : Standardize endpoints (e.g., oxidative stress markers) across studies to enable meta-analysis.
    • Example : Conflicting results on hepatotoxicity may arise from variations in exposure duration or species-specific metabolic pathways .

Q. What experimental design minimizes bias in controlled inhalation toxicity studies?

  • Protocol :

Randomization : Assign test groups using stratified randomization based on weight and age .

Blinding : Ensure researchers are blinded to exposure levels during data collection.

Outcome Measures : Include biomarkers like urinary naphthol metabolites and lung histopathology.

  • Validation : Cross-check results against in vitro models (e.g., human bronchial epithelial cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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